molecular formula C13H21NO2 B6156493 tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 1272420-56-0

tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B6156493
CAS No.: 1272420-56-0
M. Wt: 223.31 g/mol
InChI Key: RFTRBNXOKCYCAI-UHFFFAOYSA-N
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Description

tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.32 g/mol . It is a liquid at room temperature and is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and but-3-yn-1-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential in drug development, particularly in the synthesis of compounds with biological activity. It may be used in the design of enzyme inhibitors or receptor modulators .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Uniqueness: The presence of the alkyne group in this compound makes it particularly useful in click chemistry and other reactions that require a reactive alkyne moiety. This distinguishes it from other pyrrolidine derivatives that may lack this functional group .

Properties

CAS No.

1272420-56-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 2-but-3-ynylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-5-6-8-11-9-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

RFTRBNXOKCYCAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC#C

Purity

95

Origin of Product

United States

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